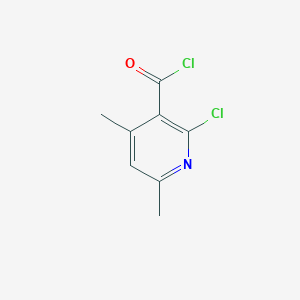
2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride, also known as CDPC, is a chemical compound that has been widely used in scientific research. It is a pyridine derivative that contains a carbonyl chloride functional group. CDPC has been utilized in various fields such as medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride is not fully understood, but it is believed to act as an acylating agent. 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride can react with various functional groups such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters. 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has been shown to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine, which is involved in various physiological processes such as muscle contraction and cognition.
Effets Biochimiques Et Physiologiques
2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has been shown to have various biochemical and physiological effects. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has several advantages for lab experiments, such as its high purity, stability, and ease of handling. It can be stored for an extended period without degradation or decomposition. However, 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has some limitations, such as its high cost, low solubility, and toxicity. It should be handled with care and used in a well-ventilated area.
Orientations Futures
2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has great potential for future research directions. One possible direction is the development of 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride-based materials with unique properties such as high porosity and selectivity. Another direction is the synthesis of 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride derivatives with improved pharmacological properties such as increased potency and selectivity. Furthermore, the mechanism of action of 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride needs to be further elucidated to better understand its biological activity.
Conclusion:
In conclusion, 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride is a valuable chemical compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride is necessary to fully explore its potential in various fields.
Méthodes De Synthèse
The synthesis of 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride can be achieved by reacting 2-chloro-4,6-dimethylpyridine-3-carboxylic acid with thionyl chloride. The reaction proceeds through the formation of an intermediate acid chloride, which is then converted to 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride by the elimination of hydrogen chloride. The yield of 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride can be improved by using excess thionyl chloride and refluxing the reaction mixture for an extended period.
Applications De Recherche Scientifique
2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has been used in various scientific research applications, such as in the synthesis of pharmaceutical intermediates, agrochemicals, and materials. It has been utilized as a key building block in the synthesis of antitumor agents, antibacterial agents, and anti-inflammatory drugs. 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has also been used in the preparation of novel materials such as metal-organic frameworks and porous organic polymers.
Propriétés
Numéro CAS |
114319-42-5 |
|---|---|
Nom du produit |
2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride |
Formule moléculaire |
C8H7Cl2NO |
Poids moléculaire |
204.05 g/mol |
Nom IUPAC |
2-chloro-4,6-dimethylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C8H7Cl2NO/c1-4-3-5(2)11-7(9)6(4)8(10)12/h3H,1-2H3 |
Clé InChI |
SJWSFNUCYJEBAT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C(=O)Cl)Cl)C |
SMILES canonique |
CC1=CC(=NC(=C1C(=O)Cl)Cl)C |
Synonymes |
3-Pyridinecarbonyl chloride, 2-chloro-4,6-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



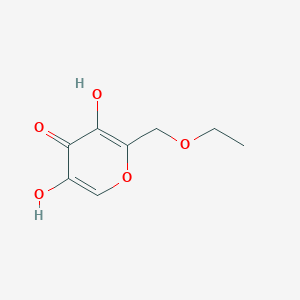

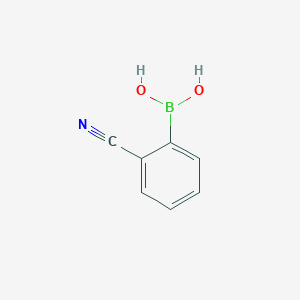

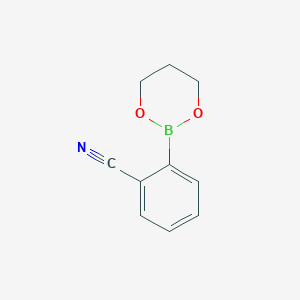

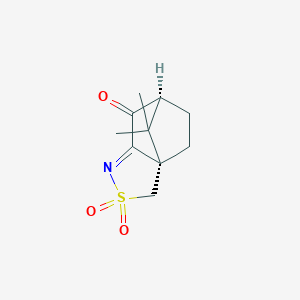
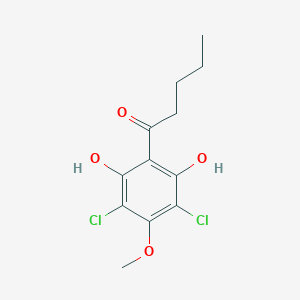

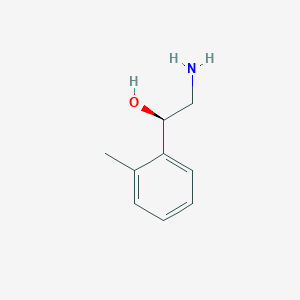
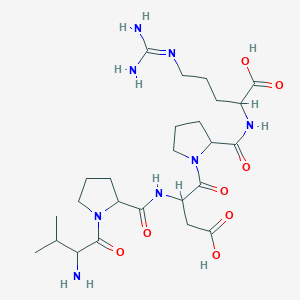
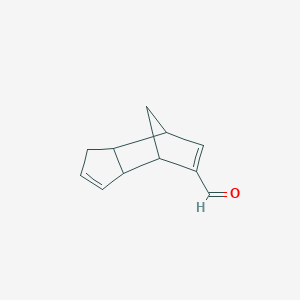

![[(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B44846.png)